3,4-Dimethylpyridine 1-oxide
Overview
Description
Scientific Research Applications
Oxidative Ammonolysis
3,4-Dimethylpyridine 1-oxide is used in the oxidative ammonolysis process. This process involves the use of vanadium oxide catalysts doped with Cr2O3, SnO2, and ZrO2 . The yields of nitriles and conversion of the starting compounds were found to depend on the CH-acidity of the latter in the gas phase .
Formation of Pyridine-3,4-dicarboxylic Acid Imide
The compound plays a role in the formation of pyridine-3,4-dicarboxylic acid imide during the oxidative ammonolysis of 3,4-dimethylpyridine . The possible mechanisms of this formation have been discussed in the literature .
Catalyst Modification
3,4-Dimethylpyridine 1-oxide is used in the modification of vanadium oxide (V2O5) catalysts. The modification is done by additions of SnO2 and ZrO2 . This modification increases the nucleophilicity of vanadyl oxygen, leading to an increased yield of 3-methyl-4-cyanopyridine and imide of pyridine-3,4-dicarboxylic acid .
Study of CH-Acidity
The compound is used in studies related to CH-acidity. A connection between CH-acidity of the methyl groups of the substrate in the gaseous phase and in the chemosorbed state and the sequence of their transformation into a cyano group has been established .
Production of Mono- and Dicyanopyridines
Mono- and dicyanopyridines are important intermediates for a number of valuable commodities such as medicines, animal feed additives, food additives, etc . 3,4-Dimethylpyridine 1-oxide is used in the production of these compounds through the process of oxidative ammonolysis .
Research on Ammonia Oxidizers
Although not directly related to 3,4-Dimethylpyridine 1-oxide, it’s worth mentioning that similar compounds (like 3,4-dimethylpyrazole phosphate) have been used in research on ammonia oxidizers . This might suggest potential applications of 3,4-Dimethylpyridine 1-oxide in similar research areas.
properties
IUPAC Name |
3,4-dimethyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNWGOUBVRWRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307089 | |
Record name | NSC187489 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpyridine 1-oxide | |
CAS RN |
1796-86-7 | |
Record name | NSC187489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC187489 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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